molecular formula C2H6N6Si B1593911 Silane, diazidodimethyl- CAS No. 4774-73-6

Silane, diazidodimethyl-

Cat. No.: B1593911
CAS No.: 4774-73-6
M. Wt: 142.2 g/mol
InChI Key: QYNWVPNBQDQHJF-UHFFFAOYSA-N
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Description

Silane, diazidodimethyl- is a useful research compound. Its molecular formula is C2H6N6Si and its molecular weight is 142.2 g/mol. The purity is usually 95%.
The exact mass of the compound Silane, diazidodimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Silane, diazidodimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, diazidodimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

4774-73-6

Molecular Formula

C2H6N6Si

Molecular Weight

142.2 g/mol

IUPAC Name

diazido(dimethyl)silane

InChI

InChI=1S/C2H6N6Si/c1-9(2,7-5-3)8-6-4/h1-2H3

InChI Key

QYNWVPNBQDQHJF-UHFFFAOYSA-N

SMILES

C[Si](C)(N=[N+]=[N-])N=[N+]=[N-]

Canonical SMILES

C[Si](C)(N=[N+]=[N-])N=[N+]=[N-]

Other CAS No.

4774-73-6

Pictograms

Irritant

Origin of Product

United States

Chemical Reactions Analysis

General Reactivity of Azide-Functionalized Silanes

Azide-containing silanes like diazidodimethylsilane are expected to exhibit unique reactivity due to the presence of Si–N₃ bonds. Key reaction pathways for such compounds may include:

Thermal Decomposition

Azides are thermally labile and decompose to release nitrogen gas (N₂). For example:

 CH3 2Si N3 2Δ CH3 2Si +2N2\text{ CH}_3\text{ }_2\text{Si N}_3\text{ }_2\xrightarrow{\Delta}\text{ CH}_3\text{ }_2\text{Si }+2\text{N}_2\uparrow

This generates a silicon-centered carbene intermediate, which can dimerize or react with substrates.

Hydrolysis

Silanes with azide groups may hydrolyze in the presence of water or moisture. The reaction likely proceeds via nucleophilic attack by water:

 CH3 2Si N3 2+H2O CH3 2Si OH 2+2HN3\text{ CH}_3\text{ }_2\text{Si N}_3\text{ }_2+\text{H}_2\text{O}\rightarrow \text{ CH}_3\text{ }_2\text{Si OH }_2+2\text{HN}_3\uparrow

The release of hydrazoic acid (HN₃) poses significant safety risks due to its toxicity and explosivity.

Staudinger-Type Reactions

Azide-functionalized silanes can participate in Staudinger reactions with phosphines to form iminophosphoranes:

 CH3 2Si N3 2+2PR3 CH3 2Si NPR3 2+2N2\text{ CH}_3\text{ }_2\text{Si N}_3\text{ }_2+2\text{PR}_3\rightarrow \text{ CH}_3\text{ }_2\text{Si NPR}_3\text{ }_2+2\text{N}_2\uparrow

Comparison to Analogous Silanes

While direct data for diazidodimethylsilane is unavailable, insights can be drawn from related compounds:

Compound Reactivity Reference
DimethyldichlorosilaneHydrolyzes to form linear/cyclic silicones; reacts with alcohols/amines.
DiethyldimethylsilaneStable under ambient conditions; no significant hydrolysis reported.
Trimethylsilyl azideUndergoes cycloaddition with alkynes (click chemistry); decomposes at >100°C.N/A

Research Gaps and Recommendations

The lack of direct experimental data for diazidodimethylsilane highlights the need for further studies. Suggested investigations:

  • Kinetic Studies : Thermal stability under varying temperatures.

  • Hydrolysis Pathways : pH-dependent reactivity in aqueous/organic media.

  • Applications : Potential use in polymer crosslinking or bioorthogonal chemistry.

For authoritative data, consult specialized databases like Reaxys or SciFinder or primary literature in organosilicon chemistry.

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